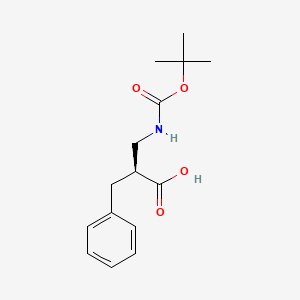

(S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12(13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCITKXROAFBAR-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426703 | |

| Record name | (2S)-2-Benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189619-55-4 | |

| Record name | (2S)-2-Benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 189619-55-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid chemical properties

An In-depth Technical Guide to (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic Acid

Abstract

This compound is a non-canonical, chiral β-amino acid derivative of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a benzyl group at the α-position and a Boc-protected amine at the β-position, offers a valuable scaffold for creating peptidomimetics with enhanced proteolytic stability and controlled conformations. This guide provides a comprehensive overview of its chemical properties, reactivity, and practical applications. We present detailed, field-proven protocols for its use in synthesis, including Boc-deprotection and peptide coupling, and propose a representative synthetic route based on established methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic strategies.

Introduction: The Strategic Value of β-Amino Acid Scaffolds

The incorporation of non-natural amino acids is a cornerstone strategy in modern drug discovery, enabling the fine-tuning of a peptide's pharmacological profile. β-amino acids, distinguished by the one-carbon homologation of their backbone compared to their α-analogues, are particularly powerful tools. This structural modification imparts significant resistance to enzymatic degradation by proteases, a primary limitation of peptide-based therapeutics.

This compound belongs to this pivotal class of molecules. The presence of the benzyl side chain provides a hydrophobic character that can be crucial for modulating peptide-protein interactions and membrane permeability.[1] The tert-butyloxycarbonyl (Boc) protecting group on the β-amino function is a robust, acid-labile group, making the compound ideally suited for both solution-phase and solid-phase peptide synthesis (SPPS).[1] This guide serves as a technical resource for the effective utilization of this compound.

Physicochemical and Structural Properties

Accurate characterization is fundamental to the successful application of any chemical reagent. The key identifiers and known physical properties of this compound are summarized below. It should be noted that while the compound is commercially available, much of the specific quantitative data is aggregated from supplier databases rather than primary peer-reviewed literature and should be verified experimentally.

Structural and Chemical Identifiers

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-Benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid | [2][3] |

| CAS Number | 189619-55-4 | [1][2][3][4] |

| Molecular Formula | C₁₅H₂₁NO₄ | [1][2][3][5] |

| Molecular Weight | 279.33 g/mol | [1][2][6] |

| Canonical SMILES | CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)C(=O)O |

Physical Properties

| Property | Value | Notes | Source(s) |

| Appearance | Solid | Typically a white to off-white powder. | [4] |

| Melting Point | 94-102 °C | This value is reported by some suppliers but may be a range or prediction. Other sources state data is not available. | [1] |

| Boiling Point | 441.3 ± 38.0 °C | Predicted value. | [1] |

| Solubility | Data Not Available | Expected to be soluble in organic solvents like DMF, DCM, and alcohols. Solubility in aqueous solutions is likely pH-dependent. | |

| Optical Rotation | Data Not Available | Specific rotation ([α]D) has not been reported in publicly available literature. |

Chemical Reactivity and Stability

The reactivity of this molecule is governed by its three primary functional groups: the Boc-protected amine, the carboxylic acid, and the benzyl side chain. The Boc group is the most chemically sensitive of these, defining the compound's primary application as a protected building block.

-

Boc Group (Acid Lability): The tert-butoxycarbonyl group is the defining feature for its role in synthesis. It is exceptionally stable under neutral, basic, and nucleophilic conditions, providing orthogonal protection in the presence of base-labile groups like Fmoc.[7] However, it is readily cleaved under mild anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA), to liberate the free amine.[8] The mechanism involves protonation followed by fragmentation into a stable tert-butyl cation, isobutene, and carbon dioxide.

-

Carboxylic Acid Group: The carboxyl moiety is a handle for standard transformations. It can be activated for amide bond formation (peptide coupling), reduced to an alcohol, or converted to an ester. Standard coupling reagents such as HBTU, HATU, or carbodiimides (e.g., DCC, EDC) are effective for activating the carboxyl group for reaction with a nucleophilic amine.

-

Stability: The compound is generally stable under standard storage conditions (cool, dry, inert atmosphere).[4] It is considered hygroscopic and should be stored accordingly.[4] The Boc group's stability is compromised by strong acids. The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[4]

Synthesis and Purification

While this compound is commercially available, understanding its synthesis provides valuable context. As no specific peer-reviewed synthesis is available for this exact molecule, a representative protocol is proposed based on well-established methods for preparing β-amino acids, specifically the Arndt-Eistert homologation of a protected α-amino acid.

Representative Synthetic Pathway: Arndt-Eistert Homologation

This pathway illustrates a plausible method starting from the readily available N-Boc-L-phenylalanine. This method extends the carbon chain by one methylene unit between the carboxyl and α-carbon, transforming an α-amino acid into a β-amino acid structure.

Caption: Representative Arndt-Eistert homologation workflow.

Causality: This multi-step process is a classic method for carbon chain homologation of carboxylic acids.

-

Acid Chloride Formation: The carboxylic acid is activated by conversion to a more reactive acid chloride.

-

Diazoketone Formation: The acid chloride reacts with diazomethane to form a diazoketone intermediate.

-

Wolff Rearrangement: The key step involves the expulsion of N₂ gas and rearrangement to form a ketene. This is typically promoted by a silver catalyst, heat, or photolysis.

-

Nucleophilic Trapping: The highly reactive ketene is trapped by a nucleophile, such as water or an alcohol, to form the homologated carboxylic acid or ester.

-

Hydrolysis: If an ester is formed, a final saponification step yields the target β-amino acid.

Disclaimer: This is a representative pathway. The use of diazomethane requires specialized equipment and extreme caution due to its toxicity and explosive nature.[9]

Purification

Purification would typically be achieved via silica gel column chromatography to isolate the ester intermediate, followed by recrystallization or further chromatography of the final carboxylic acid product after hydrolysis and acidic workup.

Experimental Protocols and Workflows

The primary utility of this compound is as a building block in peptide synthesis. The following protocols are foundational for its application.

Protocol 1: Boc Group Deprotection

This protocol describes the standard procedure for removing the Boc protecting group to expose the free β-amino group for subsequent coupling.

Materials:

-

This compound derivative (e.g., resin-bound or as an ester)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

DCM for washing

-

10% Diisopropylethylamine (DIPEA) in DCM (for neutralization)

-

Nitrogen or Argon source

Procedure:

-

Preparation: Suspend the Boc-protected substrate in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask under an inert atmosphere.

-

TFA Addition: Cool the mixture to 0 °C using an ice bath. Slowly add an equal volume of TFA to the DCM solution (creating a 50% TFA/DCM v/v solution).

-

Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the TFA and DCM.

-

Neutralization (if proceeding to coupling):

-

For solid-phase synthesis, wash the resin thoroughly with DCM (3x). Neutralize the resulting ammonium salt with 10% DIPEA in DCM for 10 minutes, then wash again with DCM (3x).

-

For solution-phase, the resulting TFA salt can be used directly or neutralized by careful addition of a base like DIPEA or by aqueous workup with a mild base (e.g., saturated NaHCO₃ solution) followed by extraction.

-

Caption: Standard workflow for Boc deprotection using TFA.

Protocol 2: Peptide Coupling

This protocol outlines the coupling of this compound to a free amine (e.g., an amino acid ester or a resin-bound amine) using HBTU as the coupling agent.

Materials:

-

This compound (1.2 equivalents)

-

Amino component (e.g., H-Gly-OMe·HCl) (1.0 equivalent)

-

HBTU (1.2 equivalents)

-

Diisopropylethylamine (DIPEA) (3.0 equivalents)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Nitrogen or Argon source

Procedure:

-

Dissolution: In a round-bottom flask under an inert atmosphere, dissolve this compound and HBTU in anhydrous DMF.

-

Activation: Add DIPEA to the solution and stir for 5-10 minutes at room temperature. This pre-activates the carboxylic acid.

-

Coupling: In a separate flask, dissolve the amino component and add DIPEA (to neutralize the HCl salt if present). Add the activated acid solution to the amine solution.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Caption: Workflow for a standard HBTU-mediated peptide coupling reaction.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazard Classification: Harmful if swallowed. May cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat. Use only in a well-ventilated area or under a chemical fume hood.[4]

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound is hygroscopic; storage under an inert gas is recommended.[4]

-

Incompatible Materials: Strong acids, strong bases, strong oxidizing agents.[4]

Conclusion

This compound is a strategically important building block for the synthesis of advanced peptidomimetics. Its β-amino acid backbone provides inherent resistance to proteolysis, while the α-benzyl group allows for the introduction of key hydrophobic interactions. The well-behaved and synthetically versatile Boc protecting group enables its seamless integration into established peptide synthesis workflows. By understanding its core chemical properties and employing the robust protocols outlined in this guide, researchers can effectively harness this compound to advance the design and development of novel peptide-based therapeutics.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

P&S Chemicals. (n.d.). Product information, this compound. [Link]

-

Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign, Department of Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]

Sources

- 1. Buy 2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid | 26250-90-8 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. pschemicals.com [pschemicals.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. (S)-2-BENZYL-3-TERT-BUTOXYCARBONYLAMINO-PROPIONIC ACID CAS#: [m.chemicalbook.com]

- 6. 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. chemistry.illinois.edu [chemistry.illinois.edu]

An In-Depth Technical Guide to (S)-3-(Boc-amino)-4-phenylbutyric Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Chiral Building Block

(S)-3-(Boc-amino)-4-phenylbutyric acid, also known as Boc-L-β-homophenylalanine, is a pivotal chiral building block in modern medicinal chemistry and peptide science. Its structure, featuring a β-amino acid backbone, a phenyl side chain, and a tert-butyloxycarbonyl (Boc) protecting group, offers a unique combination of properties that are highly sought after in the design of novel therapeutics. The incorporation of this non-proteinogenic amino acid can significantly influence the conformational properties, metabolic stability, and biological activity of peptides and small molecule drugs.

This guide provides a comprehensive technical overview of (S)-3-(Boc-amino)-4-phenylbutyric acid, from its synthesis and characterization to its applications in drug discovery, with a focus on the underlying scientific principles and practical methodologies.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of (S)-3-(Boc-amino)-4-phenylbutyric acid is essential for its effective use in synthesis and formulation.

| Property | Value | Source(s) |

| CAS Number | 51871-62-6 | [1][2] |

| Molecular Formula | C₁₅H₂₁NO₄ | [1][2][3] |

| Molecular Weight | 279.33 g/mol | [3][4] |

| Appearance | White to off-white powder or crystal | [5] |

| Melting Point | 100-104 °C | |

| Solubility | Soluble in methanol and other organic solvents; slightly soluble in water. | [5] |

| Optical Rotation | [α]₂₀/D -19.0±2° (c=1% in dichloromethane) |

Synthesis of (S)-3-(Boc-amino)-4-phenylbutyric Acid: A Detailed Protocol

The most reliable and stereospecific method for the synthesis of (S)-3-(Boc-amino)-4-phenylbutyric acid is the Arndt-Eistert homologation of the readily available N-Boc-L-phenylalanine. This reaction sequence extends the carbon chain of the α-amino acid by one methylene group, yielding the corresponding β-amino acid while preserving the original stereochemistry.[6][7]

Reaction Overview: Arndt-Eistert Homologation

The Arndt-Eistert synthesis involves three key steps:

-

Activation of the Carboxylic Acid: The carboxylic acid of N-Boc-L-phenylalanine is converted into a more reactive species, typically an acid chloride.

-

Formation of a Diazoketone: The activated acid chloride reacts with diazomethane to form an α-diazoketone.

-

Wolff Rearrangement: The α-diazoketone undergoes a silver-catalyzed Wolff rearrangement to form a ketene, which is then trapped by a nucleophile (in this case, water) to yield the homologated carboxylic acid.[8][9]

Caption: General workflow for Boc protection and deprotection.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and stereochemical integrity of (S)-3-(Boc-amino)-4-phenylbutyric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, CDCl₃):

-

δ ~7.1-7.3 ppm (m, 5H): Aromatic protons of the phenyl ring.

-

δ ~4.8-5.0 ppm (br s, 1H): NH proton of the Boc-protected amine.

-

δ ~4.0-4.2 ppm (m, 1H): CH proton at the chiral center (C3).

-

δ ~2.8-3.0 ppm (m, 2H): CH₂ protons adjacent to the phenyl ring (C4).

-

δ ~2.4-2.6 ppm (m, 2H): CH₂ protons adjacent to the carboxylic acid (C2).

-

δ ~1.4 ppm (s, 9H): Protons of the tert-butyl group of the Boc protecting group.

-

The carboxylic acid proton (COOH) may be observed as a broad singlet at a higher chemical shift, or it may undergo exchange and not be readily visible.

-

-

¹³C NMR (125 MHz, CDCl₃):

-

δ ~176-178 ppm: Carbonyl carbon of the carboxylic acid.

-

δ ~155-156 ppm: Carbonyl carbon of the Boc group.

-

δ ~138-140 ppm: Quaternary aromatic carbon.

-

δ ~126-130 ppm: Aromatic carbons.

-

δ ~79-81 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~48-50 ppm: CH carbon at the chiral center (C3).

-

δ ~40-42 ppm: CH₂ carbon adjacent to the phenyl ring (C4).

-

δ ~38-40 ppm: CH₂ carbon adjacent to the carboxylic acid (C2).

-

δ ~28.5 ppm: Methyl carbons of the tert-butyl group.

-

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): In negative ion mode, the expected [M-H]⁻ ion would be observed at m/z 278.1. In positive ion mode, adducts such as [M+H]⁺ (m/z 280.1) or [M+Na]⁺ (m/z 302.1) are anticipated.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of (S)-3-(Boc-amino)-4-phenylbutyric acid.

Illustrative Chiral HPLC Protocol:

-

Column: A polysaccharide-based chiral stationary phase (CSP) is often effective. For example, a CHIRALPAK® series column (e.g., IA, IC) or a CHIROBIOTIC™ T or R column. [10][][12]* Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape. A typical starting point could be 90:10 (v/v) hexane:isopropanol with 0.1% TFA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 210-230 nm.

-

Column Temperature: 25 °C.

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

This method should provide baseline resolution of the (S) and (R) enantiomers, allowing for accurate quantification of enantiomeric excess (e.e.).

Applications in Drug Discovery and Development

The unique structural features of (S)-3-(Boc-amino)-4-phenylbutyric acid make it a valuable precursor for a range of biologically active molecules.

Precursor to GABA Analogs

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. However, GABA itself has limited therapeutic potential due to its poor ability to cross the blood-brain barrier. Consequently, there is significant interest in developing lipophilic GABA analogs that can modulate GABAergic neurotransmission.

(S)-3-(Boc-amino)-4-phenylbutyric acid is a direct precursor to the enantiomerically pure (R)-phenibut, a neuropsychotropic drug with anxiolytic and nootropic effects. [13][14]The synthesis involves the deprotection of the Boc group. (R)-phenibut is known to be the more active enantiomer, acting as a GABA-B receptor agonist. [13]

Caption: Simplified GABA-B receptor signaling pathway. [1][15][16][17][18]

Building Block for Peptidomimetics

The incorporation of β-amino acids like (S)-3-(Boc-amino)-4-phenylbutyric acid into peptide sequences can lead to peptidomimetics with enhanced properties:

-

Proteolytic Stability: The altered backbone structure of β-peptides makes them resistant to degradation by proteases, leading to a longer in vivo half-life.

-

Conformational Control: β-Amino acids can induce unique secondary structures, such as helices and turns, which can be designed to mimic the bioactive conformation of native peptides. This allows for the development of potent and selective receptor agonists or antagonists.

-

Modulation of Pharmacokinetic Properties: The phenyl group of the homophenylalanine residue can increase the lipophilicity of a peptide, potentially improving its absorption and distribution characteristics.

Conclusion

(S)-3-(Boc-amino)-4-phenylbutyric acid is a versatile and valuable tool for researchers and drug development professionals. Its stereocontrolled synthesis via the Arndt-Eistert homologation provides access to an enantiomerically pure β-amino acid that serves as a key intermediate in the synthesis of GABA analogs and as a building block for creating novel peptidomimetics with improved therapeutic potential. A thorough understanding of its synthesis, characterization, and the strategic application of its unique structural features will continue to drive innovation in medicinal chemistry.

References

-

Tu, H., et al. (2010). GABAB Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation. Journal of Neuroscience, 30(2), 749-759. Available at: [Link]

-

Linder, M. R., Steurer, S., & Podlech, J. (n.d.). (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. Organic Syntheses, 82, 140. Available at: [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

-

ADICHEMISTRY. (n.d.). ARNDT EISTERT REACTION | EXPLANATION | NAMED ORGANIC REACTION. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Physics Wallah. (n.d.). Reaction Mechanism of Arndt−Ester synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Arndt-Eister reaction. Retrieved from [Link]

-

An, G., et al. (2012). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Open Journal of Synthesis Theory and Applications, 1(2), 15-18. Available at: [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR (500 MHz, CDCl3) δ. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). GABAergic Synapse Pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic presentation of GABAB receptor interacting proteins and... Retrieved from [Link]

-

PubChem. (n.d.). GABA B receptor activation | Pathway. Retrieved from [Link]

-

Shim, J. H., et al. (2021). Synthesis of the inhibitory neurotransmitter Phenibut. ResearchGate. Available at: [Link]

-

QIAGEN. (n.d.). GABA Receptor Signaling. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001955). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0040411). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001873). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000039). Retrieved from [Link]

-

PubChem. (n.d.). (S)-3-(Boc-amino)-4-phenylbutyric acid. Retrieved from [Link]

-

PubChem. (n.d.). (S)-3-Amino-4-phenylbutanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Chiral HPLC chromatogram showing commercial D,Lhomophenylalanine... Retrieved from [Link]

- Google Patents. (n.d.). EP1156999B1 - Method for the preparation of a chiral-beta-amino ester.

- Google Patents. (n.d.). EA026591B1 - Method for obtaining phenibut production semi-products.

-

JIGS Chemical Limited. (n.d.). (S)-3-(Boc-amino)-4-phenylbutyric Acid. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (S)-3-(Boc-amino)-4-phenylbutyric acid, 95% | Fisher Scientific [fishersci.ca]

- 3. (S)-3-(Boc-amino)-4-phenylbutyric acid | C15H21NO4 | CID 2761538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. (S)-3-(Boc-amino)-4-phenylbutyric Acid - Pharmaceutical Grade Compound at Best Price [jigspharma.com]

- 6. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Arndt-Eistert Synthesis [organic-chemistry.org]

- 9. adichemistry.com [adichemistry.com]

- 10. benchchem.com [benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [scirp.org]

- 14. researchgate.net [researchgate.net]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. researchgate.net [researchgate.net]

- 17. GABA B receptor activation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]

Foreword: The Strategic Importance of Chiral β-Amino Acids

An In-Depth Technical Guide to the Synthesis of Boc-L-3-amino-4-phenylbutanoic Acid

In the landscape of modern drug discovery and development, β-amino acids are indispensable chiral building blocks.[1][2] Their incorporation into peptide-based therapeutics confers enhanced stability against enzymatic degradation, a critical attribute for improving pharmacokinetic profiles.[3] Among these, L-3-amino-4-phenylbutanoic acid, a β-phenylalanine derivative, is of particular interest. The tert-butyloxycarbonyl (Boc) protecting group makes it an ideal and stable precursor for solid-phase peptide synthesis and the construction of complex pharmaceutical intermediates.

This guide provides a detailed exploration of the core methodologies for synthesizing Boc-L-3-amino-4-phenylbutanoic acid. It is designed for researchers, chemists, and drug development professionals, moving beyond simple protocols to elucidate the underlying chemical principles and the rationale behind key experimental decisions. We will focus on the two most robust and scalable strategies: catalytic asymmetric hydrogenation and enzymatic kinetic resolution, offering a comparative analysis to inform your synthetic planning.

Part 1: The Asymmetric Hydrogenation Route: A Direct Approach to Enantiopurity

The most elegant and atom-economical approach to establishing the desired (S)-stereocenter is through the asymmetric hydrogenation of a prochiral β-dehydroamino acid precursor. This strategy leverages chiral transition metal catalysts to directly generate the target enantiomer in high purity, avoiding the inherent 50% yield limitation of classical resolution techniques.

Principle of Catalysis and Mechanistic Insight

The core of this methodology is the enantioselective reduction of the double bond in a β-(acylamino)acrylate. A chiral rhodium complex is the catalyst of choice, where a chiral phosphine ligand creates a chiral environment around the metal center.[4][5][6] The substrate coordinates to the rhodium, and hydrogen is delivered preferentially to one face of the double bond, dictated by the steric and electronic properties of the chiral ligand. Ligands like DuPhos and BICP have proven highly effective for this class of transformation, consistently delivering high enantiomeric excess (ee).[3][4] The choice between E and Z isomers of the starting acrylate can influence reactivity and selectivity, with some catalyst systems being effective for specific isomers or even E/Z mixtures.[3][4]

Experimental Workflow: Asymmetric Hydrogenation

Caption: Workflow for the Asymmetric Hydrogenation Synthesis Route.

Detailed Protocol: Rh-DuPhos Catalyzed Asymmetric Hydrogenation

Step 1: Synthesis of (E/Z)-Methyl 3-acetamido-4-phenylbut-2-enoate

-

To a solution of methyl benzoylacetate (1 equiv.) in methanol, add ammonium acetate (1.5 equiv.).

-

Reflux the mixture for 4-6 hours until TLC indicates the consumption of the starting ketoester.

-

Cool the reaction and remove the solvent under reduced pressure. The resulting crude β-amino crotonate is taken to the next step without further purification.

-

Dissolve the crude material in tetrahydrofuran (THF). Add acetic anhydride (1.2 equiv.) and a catalytic amount of DMAP.

-

Stir at room temperature overnight. The reaction can be monitored by TLC.

-

Perform an aqueous workup with ethyl acetate and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

The E/Z isomers can be separated by column chromatography on silica gel, though some catalysts are effective on the mixture.[3]

Step 2: Asymmetric Hydrogenation

-

In a glovebox, charge a high-pressure reactor vessel with the β-(acetylamino)acrylate substrate (1 equiv.) and a chiral catalyst such as [Rh(COD)Me-DuPhos]BF₄ (0.5-1 mol%).

-

Add a degassed solvent, typically toluene or methanol.[3] Toluene is often preferred as it can lead to higher enantioselectivity.[3]

-

Seal the reactor, remove it from the glovebox, and purge with hydrogen gas (3-4 cycles).

-

Pressurize the reactor to the desired pressure (e.g., 40-100 psi H₂) and stir at room temperature.[4]

-

Monitor the reaction by ¹H NMR or TLC for the disappearance of the olefinic protons. The reaction is typically complete within 12-24 hours.

-

Carefully vent the reactor and concentrate the solvent to yield the crude N-acetyl-L-3-amino-4-phenylbutanoate.

Step 3: Hydrolysis and Boc Protection

-

Dissolve the crude N-acetyl ester in a mixture of THF/water. Add lithium hydroxide (LiOH) (2-3 equiv.) and stir at room temperature until the ester is fully hydrolyzed.

-

Acidify the mixture with 1N HCl to pH ~2-3 and extract with ethyl acetate. Concentrate the organic layers to yield N-acetyl-L-3-amino-4-phenylbutanoic acid.

-

For de-acetylation, the intermediate can be subjected to acidic hydrolysis (e.g., 6N HCl, reflux).

-

To the resulting free amino acid, add a suitable solvent like a dioxane/water mixture or tert-butyl alcohol/water.[7] Add a base such as triethylamine or sodium bicarbonate.[8]

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and stir at room temperature until the reaction is complete.

-

Perform a standard acidic workup and extract with an organic solvent. The final product, Boc-L-3-amino-4-phenylbutanoic acid, can be purified by crystallization.[9]

| Catalyst System | Substrate Isomer | Pressure (psi) | Solvent | Yield (%) | ee (%) | Reference |

| Rh-BICP | E/Z Mixture | 294 | Toluene | >95 | 96.1 | [4],[3] |

| Rh-Me-DuPhos | E-isomer | 40 | Toluene | >95 | 99.3 | [4],[3] |

| Rh-TangPhos | N-Aryl E-isomer | 1450 | Toluene | >99 | 96.3 | [5] |

Part 2: The Enzymatic Resolution Route: Harnessing Biocatalysis for Chirality

An alternative and highly effective strategy is the kinetic resolution of a racemic mixture. This approach utilizes the exquisite stereoselectivity of enzymes, most commonly lipases, to differentiate between two enantiomers by selectively catalyzing a reaction on one of them.[] While the theoretical maximum yield for the desired enantiomer is 50%, this method is often operationally simple, scalable, and avoids the use of expensive transition metals and ligands.

Principle of Kinetic Resolution

The process begins with the synthesis of a racemic ester of N-Boc-3-amino-4-phenylbutanoic acid. This racemic mixture is then exposed to an enzyme, such as Candida antarctica Lipase B (CALB), in an aqueous or biphasic system.[11] The enzyme's chiral active site will preferentially bind and hydrolyze one of the enantiomers (e.g., the R-ester) to its corresponding carboxylic acid, leaving the desired S-ester largely unreacted.[][12] The success of the resolution hinges on stopping the reaction at or near 50% conversion, at which point the enantiomeric excess of the remaining ester is maximized. The resulting mixture of the S-ester and R-acid can then be easily separated due to their different chemical properties (solubility, acidity).

Experimental Workflow: Enzymatic Resolution

Caption: Workflow for the Enzymatic Kinetic Resolution Route.

Detailed Protocol: Lipase-Mediated Kinetic Resolution

Step 1: Synthesis of Racemic N-Boc-3-amino-4-phenylbutanoic Acid Methyl Ester

-

Synthesize racemic 3-amino-4-phenylbutanoic acid via a standard method such as the Rodionow-Johnson reaction or other published routes.[13][14]

-

Protect the amino group with Boc anhydride (Boc₂O) as described in Part 1, Step 3, to obtain racemic N-Boc-3-amino-4-phenylbutanoic acid.

-

Esterify the carboxylic acid by dissolving the N-Boc protected acid in methanol and adding a catalytic amount of sulfuric acid or using a reagent like trimethylsilyldiazomethane. Reflux or stir at room temperature until completion.

-

Work up the reaction and purify by column chromatography to obtain the pure racemic ester substrate.

Step 2: Enzymatic Resolution

-

Suspend the racemic N-Boc ester in a phosphate buffer solution (pH ~7.0).

-

Add the lipase, either as a free powder or, preferably, immobilized on a support (e.g., Novozym 435 for CALB) for easier removal post-reaction. The enzyme loading is typically 10-20% by weight of the substrate.

-

Stir the suspension at a controlled temperature (e.g., 30-45°C).[11]

-

Monitor the reaction progress carefully by chiral HPLC. The goal is to stop the reaction when 50% of the substrate has been hydrolyzed. This typically takes 24-72 hours.

-

Once 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme.

Step 3: Separation and Final Hydrolysis

-

Extract the aqueous reaction mixture with an organic solvent like ethyl acetate. The unreacted L-ester will move to the organic phase.

-

Adjust the pH of the aqueous layer to ~2 with 1N HCl and extract again with ethyl acetate. The R-acid will now move into this second organic phase.

-

Take the first organic layer containing the L-ester, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Dissolve the purified L-ester in a THF/water mixture and add NaOH or LiOH (1.5 equiv.).

-

Stir until the hydrolysis is complete (monitored by TLC).

-

Perform an acidic workup (adjust to pH ~2-3 with HCl) and extract with ethyl acetate.

-

Dry, concentrate, and crystallize the final product, Boc-L-3-amino-4-phenylbutanoic acid, which should now be in high enantiomeric excess.

| Enzyme | Substrate | Conversion (%) | Yield of L-Acid (%) | ee (%) | Reference |

| Alcalase | N-acetyl-homophenylalanine ethyl ester | ~50 | ~40-45 | >98 | [15] |

| Candida antarctica Lipase B | N-Boc-γ-amino methyl esters | ~50 | ~40-45 | High | [11] |

Conclusion: Selecting the Optimal Synthetic Pathway

Both asymmetric hydrogenation and enzymatic resolution represent powerful, reliable, and scalable methods for the synthesis of Boc-L-3-amino-4-phenylbutanoic acid.

-

Asymmetric Hydrogenation offers a more direct and atom-economical route, capable of producing the desired enantiomer with very high yield and enantioselectivity directly from a prochiral precursor. However, it requires investment in specialized high-pressure equipment and expensive, often air-sensitive, chiral rhodium catalysts.

-

Enzymatic Resolution provides an operationally simpler and more environmentally benign alternative, utilizing robust and readily available biocatalysts. The primary drawback is the theoretical maximum yield of 50% for the target enantiomer. However, the undesired enantiomer can often be racemized and recycled, improving the overall process economy.

The choice between these methods will ultimately depend on the specific constraints and priorities of the laboratory or manufacturing facility, including scale, cost of goods, available equipment, and environmental considerations. Both pathways, when executed with precision, deliver a high-quality product essential for advancing pharmaceutical research and development.

References

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations, 2535. [Link]

-

Singh, G. S., & D'hooghe, M. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Medicinal Chemistry International Journal, 1(2). [Link]

-

Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907-6910. [Link]

-

Zhu, G., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylate. Organic Letters, 1(10), 1529-1531. [Link]

-

Juaristi, E., & Soloshonok, V. A. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Chirality, 11(5-6), 434-439. [Link]

-

Cardillo, G., & Tomasini, C. (1992). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry, 57(9), 2799-2802. [Link]

-

Tang, W., Wu, S., & Zhang, X. (2005). Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives. Organic Letters, 7(23), 5343-5345. [Link]

-

Juaristi, E. (Ed.). (2005). Enantioselective Synthesis of Beta-Amino Acids. John Wiley & Sons. [Link]

-

Jongejan, M. G., et al. (2013). Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation. Organic & Biomolecular Chemistry, 11(35), 5844-5851. [Link]

-

Guo, R., et al. (2006). Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. Angewandte Chemie International Edition, 45(22), 3645-3647. [Link]

-

D'Hondt, M., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2347063. [Link]

-

Siodłak, D., et al. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Amino Acids, 50(9), 1259-1277. [Link]

- CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid. (2021).

-

Pope, B. M., et al. (1979). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses, 59, 15. [Link]

-

Soloshonok, V. A., et al. (2005). Operationally convenient asymmetric synthesis of (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid. Part II. Enantioselective biomimetic transamination of 4,4,4-trifluoro-3-oxo-N-[(R)-1-phenylethyl]butanamide. Journal of Fluorine Chemistry, 126(6), 941-946. [Link]

- CN1793110A - Process for preparing Boc protected amino acid by (Boc) O. (2006).

-

Ortega-Rojas, J., et al. (2020). Enzymatic resolution of γ‐N‐Boc‐amino acids rac‐4 a–c at 45 °C. ResearchGate. [Link]

- CN112661672A - Crystallization method of Boc-amino acid. (2021).

-

González-Granda, S., et al. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 26(11), 3236. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Amino-3-phenylbutanoic Acid in Modern Pharmaceutical Synthesis. [Link]

-

PubChem. (n.d.). (S)-3-(Boc-amino)-4-phenylbutyric acid. National Center for Biotechnology Information. [Link]

-

O'Hagan, D., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. [Link]

-

The Ghosh Laboratory. (n.d.). New Asymmetric Synthesis Research. Purdue University. [Link]

-

Yang, Z.-P., Freas, D. J., & Fu, G. C. (2021). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 143(23), 8614-8618. [Link]

-

Berlicki, Ł., et al. (2012). Preparation of Enantiomerically Enriched Aromatic β-Amino Acids via Enzymatic Resolution. Molecules, 17(9), 10459-10471. [Link]

- CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid. (2011).

-

Noreen, S., et al. (2022). Rational Synthesis of B-amino Acids for Biological Activities. ResearchGate. [Link]

-

Li, Y., et al. (2013). Concise Synthesis and Enzymatic Resolution of L-(+)-Homophenylalanine Hydrochloride. ResearchGate. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Enantioselective Synthesis of Beta-Amino Acids [lyon.ecampus.com]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]

- 5. Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 9. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

(S)-3-(Boc-amino)-4-phenylbutyric acid molecular weight

An In-Depth Technical Guide to (S)-3-(Boc-amino)-4-phenylbutyric Acid for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with (S)-3-(Boc-amino)-4-phenylbutyric acid. We will delve into its fundamental properties, synthesis, analytical validation, and critical applications, moving beyond basic data to provide field-proven insights into its utility as a sophisticated chemical building block.

Core Molecular Profile and Physicochemical Properties

(S)-3-(Boc-amino)-4-phenylbutyric acid is a chiral, non-proteinogenic β-amino acid derivative. Structurally, it is a derivative of phenylalanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine. This Boc group is crucial, as it masks the nucleophilicity of the amine, allowing for controlled, regioselective reactions, particularly in peptide synthesis. The "(S)" designation denotes the specific stereochemistry at the chiral center, an essential attribute for designing stereospecific interactions with biological targets.

The molecule's phenyl side chain imparts lipophilicity, which can influence the pharmacokinetic and pharmacodynamic properties of larger molecules it is incorporated into, such as enhancing membrane permeability or modulating receptor binding.[1]

Table 1: Key Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 279.33 g/mol | [2][3][4] |

| Molecular Formula | C₁₅H₂₁NO₄ | [2][4][5] |

| IUPAC Name | (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | [2] |

| CAS Number | 51871-62-6 | [2][4][5] |

| Appearance | White to off-white powder/crystalline powder | [3][4][6] |

| Melting Point | 101-107 °C | [7][8] |

| Solubility | Soluble in methanol and other organic solvents; slightly soluble in water | [6][7] |

| Storage Conditions | Store in a cool, dry place. Keep container tightly sealed to protect from moisture. | [6][8] |

Synthesis and Quality Control: A Self-Validating Workflow

The synthesis of (S)-3-(Boc-amino)-4-phenylbutyric acid is a multi-step process where maintaining chiral purity is paramount. While various proprietary methods exist, a generalized and logical workflow involves the synthesis of the core β-amino acid backbone followed by N-protection.

Causality in Synthesis:

-

Chiral Precursor Selection: The synthesis typically starts from a chiral precursor to establish the desired (S)-stereochemistry. Asymmetric synthesis methods are employed to ensure high enantiomeric excess, which is critical for its application in pharmaceuticals where the opposite enantiomer could be inactive or even harmful.

-

Boc Protection: The introduction of the Boc group is a deliberate and critical step. Di-tert-butyl dicarbonate (Boc₂O) is commonly used under basic conditions. This protection is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), making it ideal for multi-step syntheses like solid-phase peptide synthesis (SPPS).[4][8]

Generalized Synthetic and Purification Workflow

Caption: Generalized workflow for the synthesis and purification of (S)-3-(Boc-amino)-4-phenylbutyric acid.

Analytical Characterization: A Protocol for Identity and Purity

A robust analytical validation system is non-negotiable to ensure the material meets the stringent requirements for drug development and peptide synthesis. Each technique provides a unique and complementary piece of data to build a complete profile of the compound.

Step-by-Step Analytical Protocol:

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine chemical purity and, with a chiral column, enantiomeric purity.

-

Methodology: A reversed-phase (RP-HPLC) method is typically used for chemical purity analysis, often with a C18 column and a mobile phase gradient of water and acetonitrile containing a modifier like 0.1% TFA. Chiral HPLC is essential to confirm the enantiomeric excess is >98%.[]

-

Self-Validation: The purity is confirmed by the absence of significant impurity peaks in the chromatogram. The retention time of the main peak should match that of a qualified reference standard.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the molecular structure.

-

Methodology: Both ¹H NMR and ¹³C NMR spectra are acquired.

-

¹H NMR: Will show characteristic signals for the phenyl protons, the aliphatic protons of the butyric acid backbone, the nine equivalent protons of the Boc group (a sharp singlet), and the NH proton.

-

¹³C NMR: Will confirm the presence of all 15 carbon atoms, including the carbonyls of the carboxylic acid and the Boc group, the aromatic carbons, and the aliphatic carbons.

-

-

Self-Validation: The observed chemical shifts, splitting patterns, and integrations must be fully consistent with the expected structure of (S)-3-(Boc-amino)-4-phenylbutyric acid.[][10]

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight.

-

Methodology: Electrospray ionization (ESI) is a common technique. The analysis should show a prominent ion corresponding to the molecular weight of the compound, typically as the [M+H]⁺ or [M-H]⁻ adduct.

-

Self-Validation: The measured mass-to-charge ratio (m/z) must match the calculated exact mass of 279.1471 Da.[2]

-

Logical Flow of Analytical Characterization

Caption: A multi-pronged approach for the analytical validation of the final product.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable tool for medicinal chemists.

-

Peptide Synthesis: As a non-proteinogenic amino acid, its incorporation into a peptide sequence is a key strategy for developing peptidomimetics. The phenyl group can introduce steric bulk and lipophilicity, which can lead to:

-

Increased Proteolytic Resistance: Hindering enzymatic degradation and extending the peptide's half-life.

-

Modulated Receptor Binding: Influencing the affinity and selectivity for specific biological targets.

-

Improved Conformational Stability: Constraining the peptide backbone into a desired bioactive conformation.[1]

-

-

Chiral Intermediate for Small Molecules: The compound serves as a crucial chiral building block in the synthesis of complex organic molecules. Its predefined stereocenter is carried through the synthetic route to establish the stereochemistry of the final active pharmaceutical ingredient (API). It is known to be a useful research chemical and has been identified in relation to the synthesis of APIs like Sitagliptin.[11]

-

Probing Biological Systems: As a derivative of phenylalanine, it can be used in studies related to amino acid metabolism and transport.[3] Its parent compound, 4-phenylbutyric acid, has been investigated for its role as a chemical chaperone in correcting protein misfolding, suggesting that derivatives could be explored for similar activities.[12]

Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this chemical. The compound is classified with specific hazards that require appropriate precautions.

GHS Hazard Classification: [2][13]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Mandatory Handling Procedures:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[14][15]

-

Personal Protective Equipment (PPE):

-

Handling Practices: Avoid formation of dust and aerosols.[14] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[13][14]

-

Spill Response: In case of a spill, use non-sparking tools to sweep up the material and place it in a suitable, closed container for disposal.[14] Ventilate the area.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[8][15]

Conclusion

(S)-3-(Boc-amino)-4-phenylbutyric acid is more than a simple chemical reagent; it is a precision tool for molecular design. Its defined stereochemistry, the versatile Boc protecting group, and its phenyl moiety provide medicinal chemists and researchers with a reliable building block for constructing novel peptides and complex small-molecule drugs. A thorough understanding of its properties, analytical validation, and safe handling is essential to fully leverage its potential in advancing scientific discovery.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2761538, (S)-3-(Boc-amino)-4-phenylbutyric acid. Retrieved from [Link]

-

JIGS Chemical Limited. (S)-3-(Boc-amino)-4-phenylbutyric Acid. Retrieved from [Link]

-

Autech. (2025). Beyond the Basics: Understanding the Application of Boc-(S)-3-Amino-4-(4-methyl-phenyl)-butyric Acid in Research. Retrieved from [Link]

-

AAPPTec. (2025). MSDS - Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2761537, (S)-3-Amino-4-phenylbutanoic acid. Retrieved from [Link]

- Google Patents. (2011). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.

- Google Patents. (2004). EP1404638B1 - Synthesis of 4-phenylbutyric acid.

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9903372, (2S,3S)-(-)-3-tert-Butoxycarbonylamino-1,2-epoxy-4-phenylbutane. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved from [Link]

-

Hayashi, H., & Sugiyama, Y. (2007). 4-phenylbutyrate Enhances the Cell Surface Expression and the Transport Capacity of Wild-Type and Mutated Bile Salt Export Pumps. Hepatology, 45(6), 1506-16. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. (S)-3-(Boc-amino)-4-phenylbutyric acid | C15H21NO4 | CID 2761538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (S)-3-(Boc-amino)-4-phenylbutyric acid | 51871-62-6 [chemicalbook.com]

- 5. (S)-3-(Boc-amino)-4-phenylbutyric acid, 95% | Fisher Scientific [fishersci.ca]

- 6. (S)-3-(Boc-amino)-4-phenylbutyric Acid - Pharmaceutical Grade Compound at Best Price [jigspharma.com]

- 7. (S)-3-(Boc-amino)-4-phenylbutyric acid CAS#: 51871-62-6 [m.chemicalbook.com]

- 8. (S)-3-(Boc-amino)-4-phenylbutyric acid CAS#: 51871-62-6 [amp.chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. clearsynth.com [clearsynth.com]

- 12. 4-phenylbutyrate enhances the cell surface expression and the transport capacity of wild-type and mutated bile salt export pumps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. arborassays.com [arborassays.com]

- 15. peptide.com [peptide.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Solubility of N-(tert-Butoxycarbonyl)-L-phenylalanine (Boc-L-Phe-OH)

Abstract

N-(tert-Butoxycarbonyl)-L-phenylalanine (Boc-L-Phe-OH) is a cornerstone building block in modern peptide synthesis and pharmaceutical development.[1][2] Its solubility characteristics across a range of solvents and pH conditions are critical parameters that dictate its handling, reaction efficiency, and formulation potential. This technical guide provides a comprehensive analysis of the physicochemical properties governing the solubility of Boc-L-Phe-OH. It details a definitive, gold-standard experimental protocol for determining its thermodynamic solubility using the shake-flask method coupled with HPLC-UV analysis. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this reagent's solubility profile to optimize its use in both laboratory and process scale applications.

Introduction and Compound Identification

(S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid is a less common systematic name for a derivative of phenylalanine. This guide focuses on the far more prevalent and commercially significant isomer, N-(tert-Butoxycarbonyl)-L-phenylalanine , commonly abbreviated as Boc-L-Phe-OH . This compound, identified by CAS No. 13734-34-4, is a derivative of the amino acid L-phenylalanine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group.[3][4][5][6] This protection is fundamental to its application in stepwise peptide synthesis, preventing undesired side reactions during peptide bond formation.[1]

A thorough understanding of solubility is not merely academic; it is a critical success factor. In peptide synthesis, efficient dissolution is required for homogenous reaction kinetics during coupling steps. In drug development, solubility directly impacts formulation strategies, bioavailability, and ultimately, therapeutic efficacy. This guide explains the theoretical underpinnings of Boc-L-Phe-OH's solubility and provides the practical methodologies to quantify it accurately.

Core Physicochemical Properties Governing Solubility

The solubility of Boc-L-Phe-OH is a direct consequence of its molecular structure, which features a delicate balance of hydrophobic and hydrophilic moieties. The bulky, nonpolar tert-butyl and benzyl groups confer significant lipophilicity, while the carboxylic acid group provides a site for ionization and enhanced aqueous solubility under specific pH conditions.

Key physicochemical parameters that define its solubility behavior are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoic acid | [6] |

| Common Name | N-Boc-L-phenylalanine; Boc-Phe-OH | [4][7] |

| CAS Number | 13734-34-4 | [3][5] |

| Molecular Formula | C₁₄H₁₉NO₄ | [3][4] |

| Molecular Weight | 265.31 g/mol | [3][4] |

| Appearance | White crystalline powder | [1][4][5] |

| Melting Point | 85-87 °C | [5] |

| Predicted pKa | ~3.88 (for the carboxylic acid group) | [5][8] |

| XLogP3 (LogP) | 2.2 | [9] |

The pKa of ~3.88 is the most critical parameter for understanding aqueous solubility. It indicates that the carboxylic acid group will be predominantly in its neutral, protonated form (–COOH) in solutions with a pH below this value, rendering the molecule less soluble in water. Conversely, at a pH above ~3.88, the group will be deprotonated to the anionic carboxylate (–COO⁻), significantly increasing its polarity and aqueous solubility. The LogP of 2.2 confirms the molecule's overall hydrophobic character, predicting favorable solubility in organic solvents.[9]

Solubility Profile

Solubility in Common Organic Solvents

Boc-L-Phe-OH exhibits good solubility in a wide range of polar aprotic and protic organic solvents, which is essential for its use in peptide synthesis where solvents like DMF and DCM are common.

| Solvent | Qualitative Solubility | Source(s) |

| Dimethylformamide (DMF) | Soluble | [3][5][10] |

| Dichloromethane (DCM) | Soluble | [3][5][10] |

| Methanol (MeOH) | Soluble | [3][5][10] |

| Ethanol (EtOH) | Soluble | [4][8] |

| Ethyl Acetate (EtOAc) | Soluble | [8] |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | [3][10] |

| Petroleum Ether | Insoluble | [8] |

pH-Dependent Aqueous Solubility

The aqueous solubility of Boc-L-Phe-OH is fundamentally dependent on the solution's pH.

-

Acidic Conditions (pH < 3.0): The carboxylic acid is fully protonated. The molecule is neutral and exhibits very low aqueous solubility due to its dominant hydrophobic character.

-

Basic Conditions (pH > 5.0): The carboxylic acid is deprotonated, forming the carboxylate salt. This anionic form is significantly more polar and thus more soluble in water.[11]

This relationship is a classic acid-base equilibrium, which can be visualized as follows:

Caption: pH-dependent equilibrium of Boc-L-Phe-OH in aqueous solution.

Gold-Standard Protocol for Thermodynamic Solubility Determination

To obtain reliable and reproducible solubility data, the shake-flask method is considered the industry gold standard.[12][13] This method measures the thermodynamic equilibrium solubility, which represents the true saturation point of the solvent at a given temperature. The following protocol outlines the complete workflow, from sample preparation to final analysis.

Rationale for Method Selection

The shake-flask method is chosen over kinetic or high-throughput methods because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[13] This is critical for applications in process chemistry and formulation where stable, long-term concentrations are required. Kinetic methods, which often start from a DMSO stock, can lead to supersaturated and metastable solutions, providing a less accurate measure of true solubility.[12][14]

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the validated workflow for determining the solubility of Boc-L-Phe-OH.

Caption: Experimental workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Protocol

Materials:

-

Boc-L-Phe-OH (crystalline solid)

-

Solvent of interest (e.g., phosphate-buffered saline pH 7.4, 0.1 M HCl, HPLC-grade organic solvent)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

Calibrated pipettes

-

HPLC system with UV detector

Procedure:

-

Preparation: Add an excess amount of solid Boc-L-Phe-OH to a glass vial. An amount sufficient to ensure solid remains after equilibration is key (e.g., 10-20 mg per 1 mL of solvent).

-

Solvent Addition: Accurately pipette a known volume of the desired solvent into the vial.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a minimum of 24 hours to ensure equilibrium is reached.[12] Visually confirm that excess solid remains.

-

Phase Separation: Remove the vial from the shaker and let it stand for 30 minutes to allow the solid to sediment.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Attach a 0.22 µm syringe filter and dispense the clear, particle-free filtrate into a clean vial. This step is critical to remove all undissolved solids.

-

Dilution: Accurately perform a serial dilution of the filtrate with the HPLC mobile phase to bring the concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using the validated HPLC-UV method described below.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography is the preferred method for accurately determining the concentration of the dissolved analyte.[]

Protocol:

-

Standard Preparation: Prepare a stock solution of Boc-L-Phe-OH of known concentration in a suitable solvent (e.g., methanol or acetonitrile). Create a series of calibration standards (e.g., 5-6 levels) by diluting the stock solution with the mobile phase.

-

HPLC System and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm (due to the phenyl group)

-

Injection Volume: 10 µL

-

-

Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Inject the diluted filtrate sample(s) and determine their concentration from the curve.

-

Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the thermodynamic solubility in units such as mg/mL or µg/mL.

Practical Implications and Conclusion

The solubility data for Boc-L-Phe-OH is not merely a physical constant but a practical tool for process optimization.

-

In Peptide Synthesis: Knowing the solubility limit in solvents like DMF or DCM allows for the preparation of maximally concentrated, homogenous solutions for coupling reactions, improving efficiency and throughput.

-

In Drug Formulation: For peptide-based therapeutics containing this residue, understanding its contribution to the overall solubility of the final active pharmaceutical ingredient (API) is crucial for developing viable oral or injectable formulations. The pH-dependent profile is particularly important for predicting dissolution in the gastrointestinal tract.

References

-

U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD [Regulatory Document]. (Available at: [Link])

-

Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. (Available at: [Link])

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [Protocol]. (2024). (Available at: [Link])

-

ChemBK. BOC-L-Phe-OH [Database]. (2024). (Available at: [Link])

-

Bergström, C. A., et al. (2014). Determination of aqueous solubility by heating and equilibration: A technical note. Pharmaceutical Development and Technology. (Available at: [Link])

-

Pharmacompass. Boc-L-phenylalanine | Drug Information [Database]. (Available at: [Link])

-

Ankara University. QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS [Lab Manual]. (Available at: [Link])

-

PubChem. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]- [Database]. (Available at: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]

- 6. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]- | C14H19NO4 | CID 77857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. chembk.com [chembk.com]

- 9. Boc-L-phenylalanine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. parchem.com [parchem.com]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. enamine.net [enamine.net]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

An In-depth Technical Guide to the Spectral Analysis of (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid, a valuable chiral building block in synthetic organic chemistry and drug discovery. As a Senior Application Scientist, this document is structured to not only present the core spectral data (NMR, IR, MS) but also to provide insights into the experimental rationale and data interpretation, ensuring scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound, an N-Boc protected β-amino acid, is a key intermediate in the synthesis of peptidomimetics and other biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions[1]. The precise characterization of this molecule is paramount to ensure its purity and structural integrity before its incorporation into larger, more complex structures. This guide will delve into the spectroscopic techniques used to confirm the identity and purity of this compound.

The molecular structure of this compound is presented below:

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | COOH |

| ~7.1-7.3 | m | 5H | Ar-H |

| ~4.8-5.2 | br s | 1H | NH |

| ~3.2-3.4 | m | 2H | CH₂-NH |

| ~2.7-2.9 | m | 1H | CH-COOH |

| ~2.5-2.7 | m | 2H | Ph-CH₂ |

| 1.45 | s | 9H | C(CH₃)₃ |

Disclaimer: This is a predicted spectrum based on analogous compounds. Actual chemical shifts may vary depending on the solvent and concentration.

Interpretation and Rationale:

-

Carboxylic Acid Proton (δ ~10-12): The acidic proton of the carboxylic acid is typically observed as a broad singlet far downfield due to deshielding and hydrogen bonding. Its broadness is a result of chemical exchange with residual water in the NMR solvent.

-

Aromatic Protons (δ ~7.1-7.3): The five protons of the benzyl group resonate in the aromatic region as a complex multiplet.

-

Amide Proton (δ ~4.8-5.2): The NH proton of the Boc-carbamate appears as a broad singlet. Its chemical shift can be variable and is dependent on solvent and concentration due to hydrogen bonding.

-

Methylene Protons adjacent to Nitrogen (δ ~3.2-3.4): These protons are diastereotopic and will appear as a multiplet.

-

Methine Proton (δ ~2.7-2.9): The proton on the chiral center adjacent to the carboxylic acid and the benzyl group will appear as a multiplet due to coupling with the adjacent methylene protons.

-

Benzylic Protons (δ ~2.5-2.7): The two protons of the benzyl group's methylene are also diastereotopic and will present as a multiplet.

-

tert-Butyl Protons (δ 1.45): The nine equivalent protons of the tert-butyl group in the Boc protecting group give a characteristic sharp singlet.

¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~175-178 | COOH |

| ~155-157 | N-C=O (Boc) |

| ~138-140 | Ar-C (quaternary) |

| ~128-130 | Ar-CH |

| ~126-128 | Ar-CH |

| ~79-81 | C(CH₃)₃ |

| ~45-48 | CH-COOH |

| ~40-43 | CH₂-NH |

| ~38-41 | Ph-CH₂ |

| ~28 | C(CH₃)₃ |

Disclaimer: This is a predicted spectrum based on analogous compounds. Actual chemical shifts may vary depending on the solvent and concentration.

Interpretation and Rationale:

-

Carboxylic Carbon (δ ~175-178): The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the downfield end of the spectrum.

-

Carbamate Carbonyl (δ ~155-157): The carbonyl carbon of the Boc group is also significantly deshielded.

-

Aromatic Carbons (δ ~126-140): The six carbons of the phenyl ring will give rise to four signals: one for the quaternary carbon and three for the protonated carbons.

-

Quaternary Carbon of Boc Group (δ ~79-81): The quaternary carbon of the tert-butyl group is a key identifier for the Boc protecting group.

-

Aliphatic Carbons (δ ~28-48): The remaining aliphatic carbons, including the chiral center, the methylene adjacent to the nitrogen, the benzylic methylene, and the methyl carbons of the Boc group, appear in the upfield region of the spectrum.

Experimental Protocol: NMR Spectroscopy

Caption: A simplified representation of key fragmentation events for this compound.

Experimental Protocol: Mass Spectrometry (LC-MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.

-

Chromatographic Separation: The sample is injected into a liquid chromatograph (LC) to separate it from any impurities.

-

Ionization: The eluent from the LC is introduced into the mass spectrometer's ion source (e.g., ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion.

Conclusion

The combination of NMR, IR, and MS spectroscopy provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide, based on established principles and analogous compounds, serves as a reliable reference for researchers in the field. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is crucial for the successful application of this important synthetic building block in drug discovery and development.

References

- BenchChem. (n.d.).

- Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-L-PHENYLALANINE.

- PubChem. (n.d.). (S)-3-(Boc-amino)-4-phenylbutyric acid.

- Chemistry LibreTexts. (2023, August 29).

- Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid.

- NIST. (n.d.). Propanoic acid.

- Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid.

- Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

Introduction: The Imperative for Control in Peptide Synthesis

An In-depth Technical Guide to the Function of the Boc Protecting Group in Peptide Synthesis